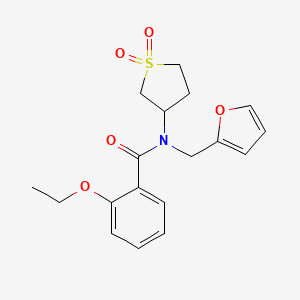
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(furan-2-ylméthyl)benzamide est un composé organique complexe avec une structure unique qui comprend un noyau de benzamide, un cycle furane et une partie dioxidotetrahydrothiophène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(furan-2-ylméthyl)benzamide implique généralement plusieurs étapes, commençant par la préparation du noyau de benzamide, suivie de l'introduction des groupes furane et dioxidotetrahydrothiophène. Les réactifs couramment utilisés dans ces réactions comprennent le chloroformate d'éthyle, le furfural et la tétrahydrothiophène-3-one. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour assurer des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes sont conçues pour optimiser les conditions de réaction, réduire les déchets et améliorer l'efficacité. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation est également courante pour obtenir la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(furan-2-ylméthyl)benzamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir la partie dioxidotetrahydrothiophène en un groupe tétrahydrothiophène.
Substitution: Le noyau benzamide peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles comme les amines. Les conditions de réaction impliquent généralement des températures, des solvants et des catalyseurs spécifiques pour obtenir les transformations souhaitées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de sulfone, tandis que la réduction peut produire des composés contenant du tétrahydrothiophène.
Applications de la recherche scientifique
N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(furan-2-ylméthyl)benzamide a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(furan-2-ylméthyl)benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1,1-dioxidotetrahydrothiophène-3-yl)-N-(furan-2-ylméthyl)-4-nitrobenzamide
- N-(1,1-dioxidotetrahydrothiophène-3-yl)-N-(furan-2-ylméthyl)-4-méthylbenzamide
Unicité
N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(furan-2-ylméthyl)benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C18H21NO5S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H21NO5S/c1-2-23-17-8-4-3-7-16(17)18(20)19(12-15-6-5-10-24-15)14-9-11-25(21,22)13-14/h3-8,10,14H,2,9,11-13H2,1H3 |
Clé InChI |
NZKIRYYFFCLVMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)
![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)
![2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)

![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)
![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129584.png)
![3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129586.png)
